trans-N1,N1-Dimethylcyclopentane-1,2-diamine xhydrochloride
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Overview
Description
trans-N1,N1-Dimethylcyclopentane-1,2-diamine xhydrochloride: is a chemical compound with the molecular formula C7H16N2. It is a derivative of cyclopentane, featuring two methyl groups and two amine groups in a trans configuration. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1,N1-Dimethylcyclopentane-1,2-diamine xhydrochloride typically involves the reaction of cyclopentane-1,2-diamine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure the trans configuration of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and quantity. The reaction is monitored and controlled using advanced techniques to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: trans-N1,N1-Dimethylcyclopentane-1,2-diamine xhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include amine oxides, primary amines, and substituted cyclopentane derivatives .
Scientific Research Applications
Chemistry: In chemistry, trans-N1,N1-Dimethylcyclopentane-1,2-diamine xhydrochloride is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules .
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active compounds .
Medicine: In medicine, it is explored for its potential therapeutic applications, including its use in drug development and as a pharmacological tool to study various biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of trans-N1,N1-Dimethylcyclopentane-1,2-diamine xhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
trans-N1,N1-Dimethylcyclohexane-1,2-diamine hydrochloride: This compound is similar in structure but features a cyclohexane ring instead of a cyclopentane ring.
trans-Cyclopentane-1,2-diamine: This compound lacks the methyl groups present in trans-N1,N1-Dimethylcyclopentane-1,2-diamine xhydrochloride.
Uniqueness: this compound is unique due to its specific trans configuration and the presence of both methyl and amine groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H18Cl2N2 |
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Molecular Weight |
201.13 g/mol |
IUPAC Name |
1-N,1-N-dimethylcyclopentane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)7-5-3-4-6(7)8;;/h6-7H,3-5,8H2,1-2H3;2*1H |
InChI Key |
KARKSOALPPLYBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCC1N.Cl.Cl |
Origin of Product |
United States |
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